4-(4-{[(3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid
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Overview
Description
4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is an organic compound that belongs to the class of benzanilides. These compounds are characterized by the presence of an anilide group in which the carboxamide group is substituted with a benzene ring. The compound is known for its unique structural properties, which make it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID typically involves the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to produce 3-nitrobenzoyl chloride.
Formation of Pyrazole Derivative: The 3-nitrobenzoyl chloride is then reacted with hydrazine to form the corresponding pyrazole derivative.
Amidation Reaction: The pyrazole derivative undergoes an amidation reaction with butanoic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: 4-{4-[(3-AMINOBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 3-nitrobenzoic acid and 1H-pyrazol-1-yl butanoic acid.
Scientific Research Applications
Chemistry
In chemistry, 4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is used as a building block for the synthesis of more complex molecules
Biology
The compound is studied for its potential biological activities. Its derivatives are investigated for their ability to interact with biological targets, such as enzymes and receptors, making it a candidate for drug development.
Medicine
In medicine, the compound’s derivatives are explored for their therapeutic potential. Research focuses on their ability to inhibit specific enzymes or pathways involved in diseases, such as cancer or inflammation.
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. This interaction can inhibit or activate specific pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 4-{2,4-Bis[(3-Nitrobenzoyl)Amino]Phenoxy}Phthalic Acid
- 4-[(3-Nitrobenzoyl)Amino]Benzoic Acid
- 4-{4-[(4-Methyl-3-Nitrobenzoyl)Amino]-1H-Pyrazol-1-Yl}Butanoic Acid
Uniqueness
4-{4-[(3-NITROBENZOYL)AMINO]-1H-PYRAZOL-1-YL}BUTANOIC ACID is unique due to its specific structural arrangement, which allows for distinct chemical reactivity and biological activity. Its combination of a nitrobenzoyl group with a pyrazole ring and a butanoic acid moiety provides a versatile platform for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C14H14N4O5 |
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Molecular Weight |
318.28 g/mol |
IUPAC Name |
4-[4-[(3-nitrobenzoyl)amino]pyrazol-1-yl]butanoic acid |
InChI |
InChI=1S/C14H14N4O5/c19-13(20)5-2-6-17-9-11(8-15-17)16-14(21)10-3-1-4-12(7-10)18(22)23/h1,3-4,7-9H,2,5-6H2,(H,16,21)(H,19,20) |
InChI Key |
JUALOLRAEVRNPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CN(N=C2)CCCC(=O)O |
Origin of Product |
United States |
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